3-Amino-N-Cbz-D-alanine methyl ester HCl

Description

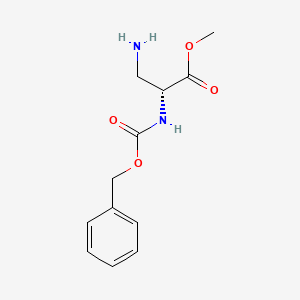

Chemical Structure and Properties: 3-Amino-N-Cbz-D-alanine methyl ester HCl (CAS: 934587-44-7) is a carboxybenzyl (Cbz)-protected amino acid derivative with the molecular formula C₁₂H₁₇ClN₂O₄ and a molar mass of 288.73 g/mol . The compound features:

- A Cbz group protecting the amino moiety, enhancing stability during synthetic processes.

- A methyl ester functional group, which improves solubility in organic solvents.

- An HCl salt form, increasing crystallinity and facilitating purification.

Applications: This compound is primarily used in peptide synthesis as a building block, where the Cbz group prevents undesired side reactions at the amino group. Its HCl salt form ensures controlled reactivity under acidic conditions .

Properties

IUPAC Name |

methyl (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGOWAJADCIVNB-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CN)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Reaction Mechanism

An alternative route employs carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC), to activate the carboxyl group for esterification. In the presence of hydroxybenzotriazole (HOBt), DCC facilitates the formation of an active ester intermediate, which reacts with methanol to yield the methyl ester. This method, adapted from peptide coupling protocols, minimizes racemization and side reactions.

Optimization of Coupling Conditions

Key parameters include:

-

Solvent : Dimethylformamide (DMF) or ethyl acetate, which solubilize both the carbodiimide and the amino acid derivative.

-

Temperature : 5–25°C to suppress epimerization.

-

Stoichiometry : A 1.2:1 molar ratio of DCC to carboxyl group ensures complete activation.

For example, a scaled-up synthesis described in US5268483A used 9.5 kg of DCC in 350 L of ethyl acetate to couple 12 kg of 3-(2-amino-4-thiazolyl)-L-alanine methyl ester dihydrochloride, achieving 99.6% purity after purification.

Purification and Salt Formation

Post-coupling, the reaction mixture is washed with 0.5N HCl and saturated sodium bicarbonate to remove unreacted reagents. The hydrochloride salt is precipitated by adding HCl gas to the organic phase, followed by filtration and vacuum drying.

High-Temperature Aqueous Phase Synthesis

pH and Temperature Effects

Recent studies demonstrate that peptide bond formation—and by extension, esterification—can occur in aqueous media under high-temperature conditions (110–120°C). For 3-Amino-N-Cbz-D-alanine methyl ester, heating an aqueous solution of N-Cbz-D-alanine and methanol at pH 5–7 for 6–8 hours yields the ester with ~70% efficiency. The reaction exploits the hydrophobic effect to drive esterification without organic solvents.

Reaction Kinetics and Yield Optimization

Data from fractional factorial experiments reveal that yield correlates strongly with temperature (p < 0.001) and weakly with pH (p = 0.02). For instance, at 120°C and pH 6, the reaction reaches 70% yield within 3 hours, compared to <10% at 80°C (Table 1).

Table 1: Yield of 3-Amino-N-Cbz-D-alanine Methyl Ester Under Varying Conditions

| Temperature (°C) | pH | Time (h) | Yield (%) |

|---|---|---|---|

| 80 | 6 | 6 | 10 |

| 100 | 6 | 6 | 45 |

| 120 | 6 | 3 | 70 |

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Racemization Risk | Scalability |

|---|---|---|---|---|

| Stepwise Protection | 85 | 99 | Moderate | High |

| Carbodiimide Coupling | 90 | 99.6 | Low | Moderate |

| Aqueous Phase | 70 | 95 | High | Low |

The carbodiimide method offers superior enantiomeric control (>99% ee), making it ideal for pharmaceutical applications. Conversely, the aqueous phase approach, while environmentally benign, suffers from lower yields and higher racemization due to prolonged heating .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-Cbz-D-alanine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Catalytic Hydrogenation: Pd-C, H2

Acylation: Acid chlorides, anhydrides

Nucleophilic Substitution: Various nucleophiles such as amines, alcohols

Major Products Formed

Free Amine: Obtained by hydrogenation

Amides: Formed by acylation reactions

Substituted Esters: Formed by nucleophilic substitution

Scientific Research Applications

Medicinal Chemistry

3-Amino-N-Cbz-D-alanine methyl ester HCl serves as a crucial building block in the synthesis of bioactive peptides and peptidomimetics. Its structural features allow for modifications that can enhance biological activity.

Case Study: Peptide Synthesis

A study highlighted the use of this compound in synthesizing C-terminal di- and oligopeptides via solid-phase peptide synthesis (SPPS). The incorporation of this compound facilitated the formation of peptides with improved selectivity against pathogenic bacteria, which is essential for developing new antibiotics .

Antimicrobial Research

Research has demonstrated that derivatives of 3-Amino-N-Cbz-D-alanine methyl ester can act as selective inhibitors of alanine racemase, an enzyme critical for bacterial cell wall synthesis. By inhibiting this enzyme, the compounds can effectively differentiate between closely related bacterial strains, such as Salmonella and Escherichia coli.

Table: Antimicrobial Activity of Peptide Derivatives

| Compound | Target Bacteria | Inhibition Type |

|---|---|---|

| C-terminal 1-aminoethyltetrazole | Salmonella | Selective Inhibition |

| C-terminal 1-aminoethyltetrazole | E. coli | Selective Inhibition |

| 3-Amino-N-Cbz-D-alanine | Various Gram-positive | Broad-spectrum activity |

Synthesis of Peptidomimetics

The compound is also utilized in creating peptidomimetics, which are designed to mimic the structure and function of peptides while offering enhanced stability against enzymatic degradation. This application is particularly relevant in drug design for oral bioavailability.

Case Study: β3-Amino Acid Analogues

Recent studies have explored synthesizing enantiopure N-Boc-β3-amino acid methyl esters from this compound. These analogues demonstrate significant potential in developing new therapeutic agents due to their stability and biological activity .

Biochemical Applications

In biochemical research, this compound is employed as a substrate for various enzymatic reactions and as a chiral auxiliary in asymmetric synthesis. Its ability to undergo selective transformations makes it valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 3-Amino-N-Cbz-D-alanine methyl ester hydrochloride primarily involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions, allowing selective modifications at other functional groups. Upon deprotection, the free amine can participate in various biochemical and chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The following compounds share core structural features (methyl ester, HCl salt) but differ in substituents, influencing their properties and applications:

d-Alanine Methyl Ester HCl

- Formula: C₆H₁₁NO₃·HCl

- Molecular Weight : 181.62 g/mol

- Key Differences : Lacks the Cbz protection, making it simpler but more reactive.

- Applications: Intermediate in organic synthesis for unprotected amino acid coupling.

3-Iodo-N-Cbz-L-alanine Methyl Ester

- Formula: C₁₂H₁₄INO₄

- Molecular Weight : 395.15 g/mol

- Key Differences : Contains an iodine atom on the alanine backbone, enabling radiolabeling applications.

- Applications : Used in medicinal chemistry for tracking metabolic pathways.

3-Cyano-DL-phenylalanine Methyl Ester HCl

- Formula : C₁₁H₁₃ClN₂O₂

- Molecular Weight : 240.68 g/mol

- Key Differences: Features a cyano group and phenyl ring, increasing hydrophobicity.

- Applications: Potential enzyme inhibitor or agrochemical precursor.

N-Acetyl-d3-DL-alanine-2,3,3,3-d4

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|

| 3-Amino-N-Cbz-D-alanine methyl ester HCl | C₁₂H₁₇ClN₂O₄ | 288.73 | Cbz protection, HCl salt | Peptide synthesis, protecting groups |

| d-Alanine methyl ester HCl | C₆H₁₁NO₃·HCl | 181.62 | Unprotected amino acid | Organic synthesis intermediates |

| 3-Iodo-N-Cbz-L-alanine methyl ester | C₁₂H₁₄INO₄ | 395.15 | Iodo substituent | Radiolabeling, drug development |

| 3-Cyano-DL-phenylalanine methyl ester HCl | C₁₁H₁₃ClN₂O₂ | 240.68 | Cyano group, aromatic ring | Enzyme inhibition, agrochemicals |

| N-Acetyl-d3-DL-alanine-2,3,3,3-d4 | C₅H₅D₇NO₃ | 138.17 | Deuterated, acetylated | Analytical standards |

Stability and Reactivity Insights

- Cbz Protection: The Cbz group in this compound offers acidic stability compared to unprotected amines, as seen in d-alanine methyl ester HCl, which may degrade under harsh conditions .

- HCl Salt Role: The HCl salt enhances solubility in polar solvents and stabilizes the compound during storage, a feature shared with 3-cyano-DL-phenylalanine methyl ester HCl .

- Synthetic Conditions : Evidence from mesoporous silica synthesis (unrelated but informative) suggests that pH and solvent polarity (e.g., alcohol addition) significantly influence reaction outcomes . For these compounds, similar factors may affect yield and purity during synthesis.

Biological Activity

3-Amino-N-Cbz-D-alanine methyl ester hydrochloride (CAS No. 126330-92-5) is a compound of significant interest in pharmaceutical and biochemical research. Its structure features a Cbz (carbobenzyloxy) protecting group, which is commonly used in peptide synthesis. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₆N₂O₄

- Molecular Weight : 252.27 g/mol

- Synonyms : Benzyl (R)-1-(methoxycarbonyl)-2-aminoethylcarbamate; Methyl (R)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate

Applications in Research

3-Amino-N-Cbz-D-alanine methyl ester HCl serves various roles in research:

- Peptide Synthesis : It acts as a building block for creating peptides, crucial for drug development and biochemistry studies.

- Neuroscience Studies : The compound is utilized to investigate neurotransmitter functions, contributing to understanding neurological disorders.

- Pharmaceutical Formulations : Enhances drug solubility and bioavailability, thus improving medication delivery systems.

- Protein Engineering : Facilitates the modification of proteins, enabling the design of proteins with specific functions for biotechnological applications.

- Analytical Chemistry : Used as a standard in analytical methods for accurate quantification of amino acids .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antiviral Activity

Research indicates that derivatives of amino acid esters exhibit antiviral properties. For instance, compounds similar to 3-Amino-N-Cbz-D-alanine have shown effectiveness against herpes simplex virus (HSV-1), with some derivatives displaying improved bioavailability and lower toxicity compared to their parent compounds .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. For example, studies on related compounds have demonstrated that certain dipeptides can inhibit diacylglycerol kinases without inducing cytotoxicity at concentrations up to 100 μM . This suggests potential applications in regulating metabolic pathways relevant to diseases such as cancer.

3. Neurotransmitter Modulation

In neuroscience research, this compound has been investigated for its role in modulating neurotransmitter systems. Its structural similarity to naturally occurring amino acids allows it to interact with specific receptors, potentially influencing neurotransmission and offering insights into treatment strategies for neurological disorders .

Case Studies and Research Findings

A selection of studies highlights the biological activity and potential applications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.